molecular formula C6H12ClNO2 B13271309 N-(3-methoxypropyl)-N-methylcarbamoyl chloride

N-(3-methoxypropyl)-N-methylcarbamoyl chloride

Cat. No.: B13271309
M. Wt: 165.62 g/mol
InChI Key: QBYCTQAOMLGTLG-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a carbamoyl chloride group attached to a 3-methoxypropyl and a methyl group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-N-methylcarbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted carbamates.

    Hydrolysis: In the presence of water, it can hydrolyze to form N-(3-methoxypropyl)-N-methylcarbamate and hydrochloric acid.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Bases: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

    Solvents: Organic solvents such as dichloromethane, chloroform, or tetrahydrofuran are typically used to dissolve the reactants and facilitate the reaction.

Major Products Formed

The major products formed from the reactions of this compound include substituted carbamates, which have various applications in pharmaceuticals, agrochemicals, and polymer industries.

Scientific Research Applications

N-(3-methoxypropyl)-N-methylcarbamoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules and the study of enzyme mechanisms.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-N-methylcarbamoyl chloride involves the formation of covalent bonds with nucleophiles. The carbamoyl chloride group is highly reactive and can form stable carbamate linkages with various nucleophiles. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)acrylamide: This compound is used in the creation of polymer gel dosimeters for radiotherapy.

    N-(Hydroxymethyl)acrylamide: Used in radiation therapy as a polymer gel dosimeter.

Uniqueness

N-(3-methoxypropyl)-N-methylcarbamoyl chloride is unique due to its specific reactivity and the ability to form stable carbamate linkages. This makes it particularly useful in applications where stable covalent modifications are required.

Biological Activity

N-(3-methoxypropyl)-N-methylcarbamoyl chloride is a carbamoyl chloride derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and comprehensive research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C6H12ClN2O2
  • CAS Number: 42252-34-6

The synthesis of this compound typically involves the reaction of N-methylcarbamic acid with 3-methoxypropylamine, followed by chlorination to yield the final product. This compound is characterized by its reactivity as a carbamoyl chloride, which allows for further derivatization into various biologically active molecules.

Biological Activity Overview

This compound exhibits several biological activities that are primarily linked to its role as an intermediate in the synthesis of bioactive compounds. The following sections summarize key findings from recent studies.

  • Inflammatory Response Modulation:
    Research indicates that carbamoyl chlorides can influence inflammatory pathways. For instance, compounds derived from carbamoyl chlorides have been shown to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in various inflammatory diseases .
  • Antimicrobial Activity:
    Carbamoyl chlorides, including derivatives like this compound, have demonstrated potential as antimicrobial agents. They can be transformed into more complex structures that exhibit significant activity against bacterial pathogens, including Mycobacterium tuberculosis .
  • Cytotoxic Effects:
    Preliminary studies suggest that certain derivatives may exhibit cytotoxicity against cancer cell lines. For example, related compounds have shown IC50 values indicating moderate cytotoxicity against non-small-cell lung carcinoma cells . Further investigation into the specific cytotoxic mechanisms of this compound is warranted.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Inflammatory ModulationInhibition of IL-1β production
AntimicrobialActivity against Mycobacterium tuberculosis
CytotoxicityModerate effects on NSCLC cell lines

Detailed Research Findings

  • Study on Inflammatory Modulation:
    In vitro studies demonstrated that this compound significantly reduced IL-1β levels in activated microglia cells (BV2 model), suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy:
    A series of derivatives from carbamoyl chlorides were synthesized and tested for their antimicrobial properties. One study identified a derivative with a minimum inhibitory concentration (MIC) of 1.56 μM against Mycobacterium tuberculosis, indicating promising activity for further development .
  • Cytotoxicity Assessment:
    Cytotoxicity assays revealed that certain derivatives exhibited IC50 values ranging from 10 to 20 μg/mL against various cancer cell lines, highlighting their potential for therapeutic applications in oncology .

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

N-(3-methoxypropyl)-N-methylcarbamoyl chloride

InChI

InChI=1S/C6H12ClNO2/c1-8(6(7)9)4-3-5-10-2/h3-5H2,1-2H3

InChI Key

QBYCTQAOMLGTLG-UHFFFAOYSA-N

Canonical SMILES

CN(CCCOC)C(=O)Cl

Origin of Product

United States

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